2,4-Diamino-1,3-dinitrobenzene

Description

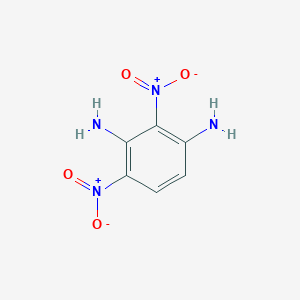

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYMSZDBFRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477629 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-87-8 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,4 Diamino 1,3 Dinitrobenzene

Established Synthetic Pathways

The principal routes for the synthesis of 2,4-diamino-1,3-dinitrobenzene are categorized into two main approaches: the reduction of dinitrobenzene precursors and the amination of related nitroaromatics.

Reduction of Dinitrobenzene Precursors

A common strategy for synthesizing this compound involves the selective reduction of the nitro groups of a dinitrobenzene derivative. This can be accomplished through electrolytic, catalytic, or chemical reduction methods.

Electrolytic reduction offers a controlled method for the synthesis of aminophenols from nitrophenols. For instance, 2,4-diaminophenol (B1205310) sulfate (B86663) can be prepared by the electrolytic reduction of 1,3-dinitrobenzene (B52904). google.com This process is typically carried out using a copper or monel-metal cathode in a sulfuric acid medium, often in the presence of catalysts like bivalent tin sulfate or tetravalent germanium sulfate at elevated temperatures of 90° to 95° C. google.com The development of electrolytic processes has been significant for producing various dyestuff intermediates. insaindia.res.in

Another approach involves the catalytic hydrogenation of 2,4-dinitroanilines in an acidic medium, such as a mixture of acetic acid, water, and sulfuric acid, using a platinum-on-carbon catalyst at 85°C. tandfonline.com This method aims for the preferential reduction of the 4-nitro group. tandfonline.com Furthermore, cobalt hierarchical graphitic carbon nanoparticles have been utilized as catalysts for the hydrogenation of 2,4-dinitrophenol (B41442), which is subsequently reduced to p-diamino phenol. mdpi.com Efficient hydrogenation of o-aminonitrobenzenes to form aminobenzimidazoles has also been achieved using palladium-containing granulated carbon catalysts in carboxylic acid solutions. researchgate.net

| Precursor | Catalyst | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dinitroaniline (B165453) | 0.5 wt% Pt/TiO2 | Tetrahydrofuran (THF) with CO2 pressure | Increased CO2 pressure enhances selectivity to 4-nitro-1,2-phenylenediamine. rsc.orgrsc.org | rsc.orgrsc.org |

| 2,4-Dinitroanilines | 5% Platinum on carbon | Acetic acid-water-sulfuric acid | Preferential reduction of the 4-nitro group is achieved. tandfonline.com | tandfonline.com |

| 2,4-Dinitrophenol | Cobalt hierarchical graphitic carbon nanoparticles | Not specified | Effective reduction to p-diamino phenol. mdpi.com | mdpi.com |

| o-Aminonitrobenzenes | Palladium-containing granulated carbon | Carboxylic acid solutions | Efficient hydrogenation and cyclization to aminobenzimidazoles. researchgate.net | researchgate.net |

Chemical reduction methods provide an alternative to catalytic hydrogenation. A classic example is the Zinin reduction, where selective reduction of one nitro group in a polynitro aromatic compound is achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide. vedantu.comstackexchange.com For instance, the reduction of m-dinitrobenzene with sodium sulfide in an aqueous solution yields 3-nitroaniline (B104315). wikipedia.org Further reduction of 3-nitroaniline with iron and hydrochloric acid produces m-phenylenediamine. wikipedia.org

The selective reduction of 2,4-dinitroanilines to 2-nitro-p-phenylenediamines can be challenging, as many reduction methods tend to reduce both nitro groups. tandfonline.com However, the reduction of the 2-nitro group can be achieved using alkali metal sulfides or ammonium sulfide. tandfonline.com In the case of 1,5-diamino-2,4-dinitrobenzene, it can be reduced to 2,4,5-triaminonitrobenzene using a sodium polysulfide solution. orgsyn.org

Amination Reactions of Related Nitroaromatics

The direct introduction of amino groups onto a nitroaromatic ring is another synthetic strategy. This can be accomplished through methods like Vicarious Nucleophilic Substitution (VNS).

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic compounds. researchgate.netgoogle.com This reaction allows for the introduction of an amino group by substituting a hydrogen atom. VNS has been utilized for the synthesis of various amino-nitroaromatic compounds, including 1,3-diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). google.comgoogle.com

The amination of 1,3-dinitrobenzene and its derivatives can be achieved using a solution of potassium permanganate (B83412) in liquid ammonia (B1221849), leading to the formation of mono- or diamino-1,3-dinitrobenzenes. researchgate.net A notable VNS reaction involves the use of hydroxylamine (B1172632) under basic conditions. For example, the reaction of m-dinitrobenzene with hydroxylamine can produce 2,4-dinitrophenylene-1,3-diamine. dtic.mil Another VNS aminating reagent is 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), which can be used in the presence of a strong base to aminate trinitroaromatic compounds. google.com

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Potassium permanganate in liquid ammonia | Not specified | Mono- or diamino-1,3-dinitrobenzenes. researchgate.net | researchgate.net |

| m-Dinitrobenzene | Hydroxylamine | Basic conditions | 2,4-Dinitrophenylene-1,3-diamine. dtic.mil | dtic.mil |

| Trinitroaromatic compounds | 1,1,1-Trimethylhydrazinium iodide (TMHI) | Strong base | 1,3-Diamino-2,4,6-trinitrobenzene (DATB) or 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). google.com | google.com |

Amination of Halogenated Dinitrobenzene Intermediates

A prevalent strategy for synthesizing amino-dinitrobenzene derivatives involves the nucleophilic substitution of halogen atoms on a dinitrobenzene ring. The high reactivity of halogenated dinitrobenzenes towards nucleophilic aromatic substitution makes this a viable route.

One established method involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with ammonia. orgsyn.org For instance, bubbling ammonia gas through a solution of 1,5-dichloro-2,4-dinitrobenzene in ethylene (B1197577) glycol at elevated temperatures (e.g., 140°C) leads to the formation of 1,5-diamino-2,4-dinitrobenzene. orgsyn.org This reaction proceeds as the solution's color changes from yellow to deep red, with the product precipitating as orange crystals. orgsyn.org Yields for this process can be quite high, ranging from 88% to 95.5%. orgsyn.org

Similarly, 4-fluoro-1,3-dinitrobenzene can be converted to 2,4-dinitroaniline by replacing the fluorine atom with an amino group. researchgate.net The high electronegativity of the fluorine atom makes the aromatic ring susceptible to nucleophilic attack. This approach has also been extended to the synthesis of more complex structures, such as using 1,5-difluoro-2,4-dinitrobenzene (B51812) as a starting material for creating biscyanine azaacenes. mdpi.com The controlled, stepwise displacement of the fluoride (B91410) ions allows for sequential modifications. mdpi.com

Flow chemistry has been explored to enhance the efficiency of these reactions. For example, the substitution reaction of 1,3-dichloro-4,6-dinitrobenzene (B1585067) to 1,3-diamino-4,6-dinitrobenzene has been successfully performed using aqueous ammonia at high pressures (70 bar) and temperatures (above 170°C) in a continuous flow system. researchgate.net This approach circumvents the need for gaseous ammonia, offering a safer and more scalable process. researchgate.net

| Halogenated Precursor | Aminating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 1,5-dichloro-2,4-dinitrobenzene | Ammonia gas | Ethylene glycol, 140°C | 1,5-diamino-2,4-dinitrobenzene | 88-95.5% orgsyn.org |

| 4-fluoro-1,3-dinitrobenzene | Ammonia | Liquid ammonia/KMnO₄ | 2,4-dinitroaniline | Data not available researchgate.net |

| 1,3-dichloro-4,6-dinitrobenzene | Aqueous ammonia | Continuous flow, 70 bar, >170°C | 1,3-diamino-4,6-dinitrobenzene | Data not available researchgate.net |

Oxidative Amination Methods

Oxidative amination presents an alternative pathway for the synthesis of aminodinitrobenzene compounds, directly introducing amino groups onto the aromatic ring. This method often utilizes strong oxidizing agents in the presence of an amine source.

A classical approach involves the use of potassium permanganate (KMnO₄) in liquid ammonia. researchgate.net This system can effectively aminate 1,3-dinitrobenzene and its derivatives to yield the corresponding mono- or diamino-1,3-dinitro-benzenes. researchgate.net The reaction of 1,3-dinitrobenzene with hydroxylamine under basic conditions is another example, producing 2,4-dinitro-1,3-phenylenediamine. google.comdtic.mil

More recent developments have explored the use of metal amides. For instance, 1,3-dinitrobenzene reacts with lithium arylamides under anaerobic conditions to produce N-aryl-2,4-dinitroanilines. arkat-usa.org In this case, the nitroarene itself acts as the oxidizing agent, accepting a hydride ion from the intermediate σ-complex, which limits the theoretical yield. arkat-usa.org To improve yields, external oxidants like nitrobenzene (B124822) can be added. arkat-usa.org

Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful oxidative amination technique. The reaction of 1-X-3,5-dinitrobenzenes with 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of a strong base like potassium tert-butoxide or sodium methoxide (B1231860) in DMSO has been studied. nih.gov This method can lead to regioselective amination, with a high preference for the ortho position. nih.gov In some cases, such as with 1,3,5-trinitrobenzene (B165232), double amination can occur to yield 2,4-diamino-1,3,5-trinitrobenzene. nih.gov

| Substrate | Aminating System | Product | Yield | Key Findings |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Liquid Ammonia/KMnO₄ | Mono- or diamino-1,3-dinitro-benzenes | Data not available researchgate.net | Direct amination via dehydroamination. researchgate.net |

| 1,3-Dinitrobenzene | Lithium arylamides | N-aryl-2,4-dinitroanilines | 8-42% arkat-usa.org | Anaerobic conditions; nitroarene acts as an internal oxidant. arkat-usa.org |

| 1-X-3,5-dinitrobenzenes (X=OMe, OPh, etc.) | 1,1,1-trimethylhydrazinium iodide (TMHI)/t-BuOK | ortho-amino-1-X-3,5-dinitrobenzenes | High yield (ortho/para ratio ~9:1) nih.gov | Highly regioselective VNS reaction. nih.gov |

| 1,3,5-Trinitrobenzene | TMHI (2 equiv)/t-BuOK | 2,4-diamino-1,3,5-trinitrobenzene | Data not available nih.gov | Double amination occurs under these conditions. nih.gov |

Advanced Synthetic Approaches and Innovations

Modern synthetic strategies for this compound and related compounds are increasingly focused on achieving higher selectivity, incorporating green chemistry principles, and understanding the role of precursor reactivity in controlling the final product.

Regioselective Synthesis Considerations

Achieving regioselectivity is a critical aspect of synthesizing specific isomers of diaminodinitrobenzene. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups.

In the nitration of meta-halo nitrobenzenes using urea (B33335) nitrate (B79036) in concentrated sulfuric acid, a high degree of regioselectivity can be achieved to produce 4-halo ortho-dinitrobenzene derivatives. researchgate.net Similarly, the amination of 1-X-3,5-dinitrobenzenes via VNS with TMHI shows a strong preference for the ortho position over the para position, with ratios around 9:1. nih.gov This regioselectivity is attributed to the electronic and steric effects of the substituent 'X'.

The development of switchable, highly regioselective syntheses is a significant advancement. For example, the cyclocondensation of monosubstituted o-phenylenediamines with aroylpyruvates can be directed to yield different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones by carefully choosing the reaction conditions. beilstein-journals.org This level of control is highly desirable in targeted synthesis.

Green Chemistry Principles in Synthesis

The principles of green chemistry are being increasingly applied to the synthesis of nitroaromatic compounds to reduce environmental impact and improve safety. This includes the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

One notable example is the use of microwave irradiation in the synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles. rsc.org This method significantly reduces the use of solvents and shortens reaction times, aligning with green chemistry principles. rsc.org

Another approach involves avoiding halogenated precursors altogether. A three-stage synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been developed starting from 1,3,5-trihydroxybenzene, which undergoes nitration, alkylation, and finally amination. researchgate.net This route avoids the use of chlorinated intermediates, which are common in traditional TATB synthesis. researchgate.net Furthermore, the use of flow chemistry, as mentioned earlier, can also be considered a green approach due to improved process control and safety. researchgate.net

Precursor Reactivity in Controlled Synthesis

The reactivity of the precursor molecule is a key determinant in the outcome of the synthesis. Understanding and controlling this reactivity allows for the synthesis of specific target molecules.

In the synthesis of 1H,8H-pyrrolo[3,2-g]indoles, the controlled, sequential introduction of two different alkenyl groups onto a 1,4-dibromo-2,3-dinitrobenzene precursor was achieved using a tandem Kosugi–Migita–Stille cross-coupling strategy. nih.gov This required the synthesis of a precursor with two different leaving groups to control the sequential coupling reactions. nih.gov

Reaction Mechanisms and Chemical Transformations of 2,4 Diamino 1,3 Dinitrobenzene

Fundamental Reactivity of Amino and Nitro Moieties

The presence of both amino (-NH₂) and nitro (-NO₂) groups allows for a variety of chemical transformations, ranging from reduction of the nitro functions to substitution and condensation involving the amino groups.

The nitro groups of 2,4-Diamino-1,3-dinitrobenzene are susceptible to reduction, which can proceed in a stepwise manner to yield various products. The transformation typically involves a six-electron reduction for each nitro group, passing through nitroso and hydroxylamino intermediates before forming the final amine. smolecule.com The extent of reduction and the final product can be controlled by the choice of reducing agent and reaction conditions.

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Chemical reduction using metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a well-established method for converting nitroarenes to anilines. smolecule.com For instance, the reduction of related dinitroaromatics like 2,4-dinitrophenol (B41442) can be achieved with iron shavings in hydrochloric acid or through catalytic hydrogenation. google.com Selective reduction of one nitro group over another is also possible, as demonstrated in the synthesis of 1,2-diamino-4-nitrobenzene from 2,4-dinitroaniline (B165453) using reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide. orgsyn.org Electrochemical methods have also been employed for the reduction of dinitrobenzenes, where the controlled potential can selectively reduce one nitro group. semanticscholar.org

Table 1: Common Reducing Agents and Products for Dinitroarenes

| Reducing Agent/Method | Intermediate(s) | Final Product(s) | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | Nitroso, Hydroxylamino | Diamines | |

| Tin (Sn) / Hydrochloric Acid (HCl) | Nitroso, Hydroxylamino | Diamines | |

| Iron (Fe) / Acetic Acid | Not specified | Diamines | google.com |

| Ammonium Sulfide | Not specified | Selective reduction to one amino group | orgsyn.org |

| Electrochemical Reduction | Nitroso, Hydroxylamino | Selective reduction to one amino group | semanticscholar.org |

The amino groups in this compound can undergo electrophilic aromatic substitution reactions. smolecule.com The powerful activating nature of the amino groups directs incoming electrophiles, although this is moderated by the deactivating effect of the nitro groups. Reactions such as halogenation, nitration, and sulfonation can introduce additional substituents onto the benzene (B151609) ring.

The amine functionalities of this compound can participate in condensation reactions. They can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) or with carboxylic acid derivatives to yield amides. smolecule.com As an aromatic diamine, it can also serve as a monomer in polymerization reactions. Condensation with dicarboxylic acids or their derivatives can produce polyamides, which are known for their thermal stability and mechanical strength. ontosight.ai

Advanced Mechanistic Investigations

Modern studies have delved into the intricate mechanistic details of reactions involving dinitroaromatic compounds, focusing on electron transfer steps and the transient species that dictate reaction outcomes.

Electrochemical studies on dinitrobenzenes in aprotic solvents like dimethylformamide (DMF) show that their reduction is initiated by the transfer of an electron to the substrate molecule, forming a radical anion. semanticscholar.orgresearchgate.net A second electron transfer can then occur to form a dianion. semanticscholar.org These electron transfer steps are fundamental to the electrochemical reduction process.

Photoinduced electron transfer is another critical process, initiating reactions such as the intramolecular SRN1 (substitution, radical-nucleophilic, unimolecular) reaction. rsc.orgconicet.gov.ar In these mechanisms, an initial photoinduced electron transfer to the aromatic substrate creates a radical anion, which then undergoes further reaction. conicet.gov.ar The rate of intramolecular electron exchange in dinitrobenzene radical anions has been found to be dependent on the solvent, indicating that the solvent plays a crucial role in mediating the electron transfer process. rsc.org

The radical anions formed via electron transfer are highly reactive intermediates that govern the subsequent reaction pathways. semanticscholar.org In the electrochemical reduction of dinitrobenzenes, the selectivity of the process, where only one nitro group is often transformed, is determined by the reactions of these radical anion intermediates. semanticscholar.orgresearchgate.net

Key subsequent reactions of these intermediates include protonation or further reduction. For example, the radical anion of a nitrosonitrobenzene intermediate can be protonated, or the radical anion of an N-(nitrophenyl)-hydroxylamine can undergo N-O bond cleavage. semanticscholar.orgresearchgate.net In SRN1 reactions, the initially formed radical anion can fragment, for instance by losing a halide ion, to produce an aryl radical. This radical then participates in the subsequent steps of the chain reaction. conicet.gov.ar The stability and reactivity of these radical anion intermediates are therefore central to understanding and controlling the reaction outcomes of dinitroaromatic compounds. semanticscholar.orgconicet.gov.ar

Photochemical and Thermochemical Transformations

Detailed studies focusing specifically on the photochemical and thermochemical transformations of this compound are not extensively documented in publicly available literature. However, the behavior of structurally similar nitroaromatic compounds can provide insights into its potential transformation pathways under the influence of light and heat.

Photolysis is a significant abiotic process for the transformation of energetic compounds in aquatic environments. canada.ca For instance, the photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT) involves both oxidation and reduction of the nitro groups, leading to the formation of various products, including 1,3,5-trinitrobenzene (B165232) and 3,5-dinitroaniline. semanticscholar.org Similarly, photochemical transformations of 2,4-dinitrotoluene (B133949) (2,4-DNT) in aqueous solutions can yield intermediates such as 1,3-dinitrobenzene (B52904) and 2,4-diaminotoluene. nih.gov The photolysis of 2,4-dinitroanisole (B92663) (DNAN), another related compound, results in degradation, which can be accompanied by the formation of methoxydinitrophenols, particularly when other nitro compounds are present to facilitate photonitration reactions. canada.ca Given these examples, it is plausible that the photochemical degradation of this compound would involve transformations of its nitro groups.

Thermochemical studies on analogous compounds also offer valuable data. The lower 1,3-bis(hydroxyalkylamino) homologues of 1,3-diamino-4,6-dinitrobenzene (an isomer of the target compound) are known to exhibit reversible thermochromism, changing color from yellow to orange and red upon heating due to changes in intramolecular charge transfer. researchgate.net This suggests that this compound may also exhibit changes in its chemical or physical properties upon heating. The thermal decomposition of related energetic materials is a complex process, and specific parameters such as the enthalpy of formation and decomposition temperature are critical for understanding their stability. researchgate.net

Hydrolytic Degradation Mechanisms

The hydrolytic degradation of this compound has not been specifically detailed, but the behavior of the structurally similar explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) offers a strong predictive model. Studies on TATB show that it can undergo hydrolysis under various conditions. mdpi.comsemanticscholar.org

Although TATB is known for its insolubility, it can slowly hydrolyze in water under ambient conditions over extended periods. mdpi.comsemanticscholar.org This process can be significantly accelerated in alkaline environments (e.g., pH 13). mdpi.comsemanticscholar.org The primary hydrolysis product of TATB is 3,5-diamino-2,4,6-trinitrophenol (B8651304), which is notably more soluble in water than the parent compound. mdpi.comsemanticscholar.org The formation of this phenolic derivative occurs through the substitution of an amino group with a hydroxyl group. Further hydrolysis under strongly alkaline conditions can lead to the formation of 1,3-dihydroxy-5-amino-2,4,6-trinitrobenzene and ultimately 1,3,5-trihydroxy-2,4,6-trinitrobenzene. semanticscholar.org

This mechanism suggests that this compound could potentially undergo a similar hydrolytic pathway, where one of its amino groups is replaced by a hydroxyl group, especially under neutral to alkaline aqueous conditions. The resulting dinitrodiaminophenol would likely exhibit increased water solubility compared to the parent compound. In contrast, for some other nitroaromatic compounds like dinitrotoluenes, the rate of hydrolysis is considered negligible. nih.gov

Interaction Studies with Various Chemical Agents

This compound possesses two primary reactive functionalities: the nitro groups and the amino groups. These sites allow for a variety of chemical transformations when interacting with different chemical agents.

Reduction of Nitro Groups: The nitro groups on the benzene ring are susceptible to reduction. This transformation can be achieved using various reducing agents. Catalytic hydrogenation with agents like palladium on carbon or Raney nickel can reduce the nitro groups to amino groups. Chemical reducing agents such as iron or zinc in an acidic medium are also effective for this conversion. smolecule.com The reduction of nitroaromatic compounds can also be studied using systems like Fe(II) porphyrin with cysteine, providing a model for environmentally relevant reduction processes. acs.org

Reactions of Amino Groups: The amino groups can participate in several types of reactions. They can undergo electrophilic aromatic substitution, including halogenation, nitration, and sulfonation. They can also engage in condensation reactions with carbonyl compounds to form products like imines or amides. smolecule.com Furthermore, the amino groups can react with other amines via nucleophilic substitution reactions to create stable derivatives. smolecule.com A specific example of amination involves reacting 1,3-dinitrobenzene derivatives with liquid ammonia (B1221849) and potassium permanganate (B83412) to yield diamino-1,3-dinitrobenzenes. researchgate.net

The table below summarizes key interaction studies involving this compound and related compounds.

| Interacting Agent(s) | Reaction Type | Product(s)/Outcome | Reference(s) |

| Hydrogen gas with Palladium on Carbon or Raney Nickel | Reduction | Reduction of nitro groups to amino groups | |

| Iron or Zinc in acidic media | Reduction | Conversion of nitro groups to amines | smolecule.com |

| Carbonyl compounds | Condensation | Formation of imines or amides | smolecule.com |

| Halogens, Nitrating agents, Sulfonating agents | Electrophilic Aromatic Substitution | Introduction of additional substituents on the benzene ring | |

| Liquid Ammonia and Potassium Permanganate | Amination | Formation of diamino-1,3-dinitrobenzenes from dinitrobenzene precursors | researchgate.net |

| 1,1,1-Trialkylhydrazinium halide with a strong base (e.g., potassium tert-butoxide) | Vicarious Nucleophilic Substitution | Amination of trinitroaromatic precursors to form diamino derivatives like DATB | google.com |

Spectroscopic and Crystallographic Characterization of 2,4 Diamino 1,3 Dinitrobenzene and Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are instrumental in elucidating the structural features of 2,4-Diamino-1,3-dinitrobenzene. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the substitution pattern on the benzene (B151609) ring of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related diamine monomer, a broad signal corresponding to the amino group protons is observed. researchgate.net The aromatic protons exhibit distinct splitting patterns, with those ortho to the electron-donating amino groups appearing at a higher field. researchgate.net For instance, in the ¹H NMR spectrum of 4-Methyl-3-nitroaniline, the proton at the 2-position appears as a doublet of doublets, while the other aromatic protons show distinct splitting patterns confirming their positions. rsc.org

The ¹³C NMR spectrum further corroborates the structure, with the carbons bearing the amino and nitro groups showing characteristic chemical shifts. researchgate.net The electron-withdrawing nitro groups cause a downfield shift (deshielding) of the adjacent carbon atoms, while the electron-donating amino groups result in an upfield shift (shielding).

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| 3-Nitroaniline (B104315) | 7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H), 4.00 (s, 2H) | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 | CDCl₃ |

| 4-Nitroaniline | 7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H) | 155.76, 135.65, 126.46, 112.42 | DMSO |

| 2-Nitroaniline | 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H) | Not available | CDCl₃ |

| 4-Methyl-3-nitroaniline | 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 | DMSO |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to verify the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular ion peak, such as the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides additional structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and other characteristic fragments. In negative ion mode, deprotonated molecular anions are often the dominant or exclusive signals. researchgate.net

| Compound | Ionization Mode | Observed Ions (m/z) | Key Fragments |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Negative ESI | 186.0 [M]⁻•, 156.0 [M-NO]⁻•, 182.9 [hydrolyzed product] | Loss of NO |

| 1-Bromo-2,4-dinitrobenzene | Negative ESI | 245.9 [M]⁻•, 215.9 [M-NO]⁻•, 182.9 [hydrolyzed product] | Loss of NO |

| 1-Iodo-2,4-dinitrobenzene | Negative ESI | 293.8 [M]⁻•, 263.8 [M-NO]⁻•, 229.46 [hydrolyzed product] | Loss of NO |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound. The FTIR spectrum shows distinct absorption bands for the nitro and amino groups. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically appear in the regions of 1350-1520 cm⁻¹. The N-H stretching vibrations of the amino groups (NH₂) are observed in the range of 3300-3400 cm⁻¹. In the FTIR spectrum of a related dinitro compound, prominent absorption bands for the nitro groups were observed at 1578 and 1334 cm⁻¹. researchgate.net Upon reduction of the nitro groups to amino groups, these bands disappear and are replaced by N-H stretching bands around 3300-3350 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3400 |

| Nitro (N-O) | Asymmetric Stretching | 1520 - 1578 |

| Nitro (N-O) | Symmetric Stretching | 1334 - 1350 |

| Aromatic C=C | Stretching | ~1600 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within the this compound molecule. The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the benzene ring leads to significant charge-transfer character in the electronic transitions. ulisboa.pt The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity. ulisboa.pt In di-donor substituted nitroaromatic molecules, the first band in the spectrum is often attributed to a combination of charge-transfer and locally excited configurations. ulisboa.pt

X-ray Diffraction Analysis

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction analysis of 4,6-Dinitrobenzene-1,3-diamine (a structural isomer of this compound) reveals a nearly planar molecule. nih.gov This planarity is stabilized by intramolecular hydrogen bonds between the amino and nitro groups. nih.gov The crystal structure is further organized by intermolecular N-H···O hydrogen bonds, which link the molecules into sheets. nih.gov

In the crystal structure of related dinitroaniline derivatives, the nitro groups are often twisted out of the plane of the benzene ring. rsc.org The extent of this twisting is described by the torsion angles. For example, in one derivative, the O-N-C-C torsion angles indicate that the nitro groups are not coplanar with the benzene ring. rsc.org Intramolecular hydrogen bonding between amino and nitro groups can hold these groups more coplanar with the benzene ring. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 7.1294 (6) |

| b (Å) | 7.1770 (9) |

| c (Å) | 9.1289 (8) |

| α (°) | 67.710 (6) |

| β (°) | 86.692 (6) |

| γ (°) | 62.214 (5) |

| Volume (ų) | 378.30 (7) |

| Z | 2 |

| Intramolecular Hydrogen Bonds (Å, °) | |

| N1—H1B···O4 | D···A: 2.667 (3) |

| Intermolecular Hydrogen Bonds (Å, °) | |

| N1—H1A···O3i | D···A: 3.074 (2) |

| N2—H2A···O2i | D···A: 3.098 (2) |

Data from Siri, O., & Braunstein, P. (2008). 4,6-Dinitrobenzene-1,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(5), o840. nih.gov

Crystal Structure Formation and Polymorphism

The substitution of amino and nitro groups on the benzene ring significantly influences the resulting crystal packing. The presence of both hydrogen bond donors (amino groups) and acceptors (nitro groups) allows for a variety of intermolecular interactions that guide the self-assembly of the molecules into a crystalline solid.

Derivatives of 1,3-diamino-4,6-dinitrobenzene (a related isomer) have been shown to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. For instance, replacing the hydrogen atoms of the amino groups with hydroxyalkyl arms can lead to different packing arrangements. nih.gov In some cases, this polymorphism is due to the ability of these alkyl arms to "lock" or "unlock" through the formation of intramolecular hydrogen bonds. nih.gov This conformational flexibility can result in the formation of multiple polymorphs, with at least seven polymorphic forms and one solvate identified for certain 1,3-bis(hydroxyalkylamino)-4,6-dinitrobenzenes. nih.gov

Furthermore, studies on derivatives where the hydroxyalkyl groups are replaced with other substituents, such as aminoethyl or phenyl groups, have also revealed trimorphism in one case. nih.gov These findings underscore the sensitivity of the crystal structure to even subtle changes in the molecular periphery. Such structural variations can lead to different physical properties, including thermochromism, where the material changes color in response to temperature changes due to solid-solid phase transitions. nih.gov

Detailed crystallographic data for a derivative, 2-fluoro-N1,N3-bis(2,4-dinitrophenyl)-4,6-dinitrobenzene-1,3-diamine, is presented below, illustrating a specific packing arrangement.

| Crystallographic Data for a this compound Derivative | |

| Empirical Formula | C18H9FN8O12 |

| Formula Weight | 552.33 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.358(3) |

| b (Å) | 10.999(4) |

| c (Å) | 22.086(8) |

| β (°) | 94.21(3) |

| Volume (ų) | 2024.4(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.812 |

| Data for 2-fluoro-N1,N3-bis(2,4-dinitrophenyl)-4,6-dinitrobenzene-1,3-diamine |

Intermolecular Interactions in Solid State Structures

The solid-state structure of this compound and its analogs is heavily influenced by a network of intermolecular interactions. The primary forces at play are hydrogen bonds and π-π stacking interactions.

In derivatives of the related 1,3-diamino-4,6-dinitrobenzene, π-π stacking interactions between the electron-deficient dinitrobenzene rings are also significant. nih.gov The gradual color change observed in some of these compounds upon heating has been directly linked to an increase in the distance between the stacked benzene rings, which weakens these π-π interactions. nih.gov This demonstrates a clear relationship between intermolecular forces and the optical properties of the material.

A Hirshfeld surface analysis of a related triazine derivative highlights the decisive impact of N-H···O and N-H···N hydrogen bonds on crystal stability and the distribution of other intermolecular interactions. rsc.org This type of analysis provides a quantitative way to understand the close contacts between molecules in a crystal.

The table below summarizes the types of intermolecular interactions that are typically observed in the solid-state structures of dinitrobenzene derivatives.

| Type of Interaction | Description | Significance |

| N-H···O Hydrogen Bonds | Between the amino group of one molecule and the nitro group of another. | Primary driving force for crystal packing. |

| C-H···O Hydrogen Bonds | Between aromatic C-H groups and nitro oxygen atoms. | Secondary, stabilizing interactions. researchgate.net |

| π-π Stacking | Overlap of the aromatic rings of adjacent molecules. | Contributes to crystal stability and influences optical properties. nih.gov |

| N-H···N Hydrogen Bonds | Can occur in derivatives with additional nitrogen-containing groups. | Important for the formation of specific supramolecular structures. rsc.org |

Crystal Morphology Studies and Engineering

Crystal morphology, the external shape of a crystal, is a direct consequence of the underlying crystal structure and the relative growth rates of different crystal faces. The study and engineering of crystal morphology are crucial for controlling the physical properties of a crystalline material.

For derivatives of 1,3-diamino-4,6-dinitrobenzene, different polymorphs can exhibit distinct crystal habits. For example, the bis(aminoethyl) derivative has been observed to change from orange-red to brown upon heating, while one polymorph of the bisphenyl derivative changes from red to yellow. nih.gov These color changes are associated with solid-solid phase transitions, which inherently involve a reorganization of the crystal lattice and can thus affect the crystal morphology.

The ability to control polymorphism is a key aspect of crystal engineering. By carefully selecting solvents for recrystallization or by introducing specific functional groups into the molecule, it is possible to favor the formation of a particular polymorph with a desired morphology. For instance, the "locking" and "unlocking" of alkyl arms in certain derivatives can be thermally controlled, allowing for the selective preparation of different conformational polymorphs in the solid state. nih.gov This level of control is essential for tailoring the material's properties for specific applications.

Computational Chemistry and Theoretical Modeling of 2,4 Diamino 1,3 Dinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 2,4-diamino-1,3-dinitrobenzene. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure, geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can determine the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and spectroscopic properties. For instance, in related nitroaromatic compounds, DFT has been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. nih.gov The electronic structure is significantly influenced by the interplay between the electron-donating amino groups and the electron-withdrawing nitro groups.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy structure. For molecules with flexible groups like the amino and nitro groups, conformer analysis is performed to explore different spatial orientations and identify the most stable conformers. Studies on similar molecules, such as 3,5-diamino-1,2,4-triazole, have shown that methods like B3LYP/6-31G* can accurately predict molecular structures that are in good agreement with experimental X-ray diffraction data. researchgate.netsigmaaldrich.com The planarity of the benzene (B151609) ring and the orientation of the substituent groups are critical aspects explored in these analyses.

Quantum chemical methods can predict key energetic parameters that are difficult to measure experimentally. The enthalpy of formation (ΔfH°), which represents the energy change when a compound is formed from its constituent elements in their standard states, is a critical value for assessing the stability of a molecule. chemeo.com

Bond Dissociation Energy (BDE) is another crucial parameter, defined as the enthalpy change at a specified temperature (typically 298 K) for the breaking of a specific bond. ucsb.edu For energetic materials, the weakest bond in the molecule often indicates the initial step in decomposition. In many nitroaromatic compounds, the C-NO₂ bond is predicted to be the trigger linkage for detonation. nih.gov Theoretical calculations can provide BDE values for all bonds within the this compound molecule, helping to predict its thermal stability.

Table 1: Key Energetic Parameter Definitions

| Parameter | Definition |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance in the standard state (1 atm of pressure and 298.15 K) is formed from its pure elements under the same conditions. chemeo.com |

| Bond Dissociation Energy (BDE) | The standard enthalpy change at a specified temperature when a bond is cleaved by homolysis, with reactants and products of the homolysis reaction at 0 K and 1 atm. ucsb.edu |

Reaction Pathway and Mechanism Simulations

Computational simulations can elucidate the complex processes of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is essential for understanding the reaction's kinetics and mechanism. Quantum chemical calculations can locate and characterize these transition states, providing insights into the activation energy of the reaction.

Ab initio molecular dynamics (AIMD) combines quantum chemical calculations with molecular dynamics simulations to model the time evolution of a system at the atomic level. nih.gov This powerful technique can be used to simulate the behavior of this compound under various conditions, such as high temperature or pressure. nih.gov AIMD simulations can reveal complex reaction pathways, including bond breaking and formation events, and provide a dynamic picture of the chemical processes involved in its decomposition or interaction with other molecules. nih.gov For example, AIMD has been used to study structural changes and hydrogen bond dynamics in related energetic materials under high pressure. nih.gov

Reactivity Prediction and Selectivity Studies

Computational methods are crucial for predicting the reactivity and selectivity of this compound. The presence of both amino (-NH2) and nitro (-NO2) groups on the benzene ring creates a complex electronic environment. The amino groups are activating and ortho-, para-directing for electrophilic substitution, while the nitro groups are deactivating and meta-directing.

Theoretical calculations can map the molecule's electrostatic potential and analyze the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for chemical attack.

Electrophilic Attack: The amino groups increase electron density at the ortho and para positions, making these sites susceptible to electrophilic attack. However, in this compound, the available positions are limited. Computational models can quantify the activation energies for substitution at different sites, predicting the most favorable reaction pathways.

Nucleophilic Attack: The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this is less common than electrophilic substitution on aminated rings.

Reduction of Nitro Groups: A common reaction for nitroaromatics is the reduction of the nitro groups to amino groups. acs.org Computational studies can model the reaction mechanism and predict the selectivity of this reduction, especially in cases where multiple reducible groups are present.

Selectivity: Selectivity in reactions involving dinitrobenzene derivatives is a key area of study. For instance, in catalytic reductions, controlling the reaction conditions (solvent, temperature, catalyst) can lead to different products, such as N-phenylhydroxylamine, azoxybenzene, or aniline (B41778) from nitrobenzene (B124822). acs.org Computational models can help understand the underlying factors that govern this selectivity by calculating the energy profiles of different reaction pathways. acs.orgnih.gov

| Type of Reaction | Predicted Reactive Site(s) | Influencing Factors | Computational Method |

| Electrophilic Aromatic Substitution | Position 5 and 6 on the benzene ring | Activating effect of two -NH₂ groups | Electrostatic Potential Mapping, Frontier Molecular Orbital (FMO) Analysis |

| Nucleophilic Aromatic Substitution | Carbon atoms attached to -NO₂ groups | Deactivating effect of two -NO₂ groups | LUMO Analysis, Transition State Theory |

| Reduction | Nitro groups (-NO₂) | Presence of reducing agents (e.g., NaBH₄) | Bond Dissociation Energy (BDE) Calculations |

Intermolecular Interaction Modeling

The behavior of this compound in the solid state is governed by intermolecular interactions, primarily hydrogen bonds and stacking interactions. Computational modeling is essential for understanding these forces and how they dictate the crystal packing. rsc.org

Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro groups serve as acceptors. These N-H···O interactions are a dominant force in the crystal structures of many nitro-amino substituted aromatic compounds. researchgate.net Theoretical studies can precisely calculate the geometry (bond distances and angles) and energy of these hydrogen bonds. psu.edu

Stacking Interactions: The insertion of nitro groups into a benzene ring can promote π-π stacking interactions, which contribute significantly to the crystal's stability. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of a large ensemble of molecules over time, providing insight into the bulk properties of the material. For energetic materials, simulations can reveal how factors like pressure and temperature affect the crystal structure and intermolecular distances, which is crucial for understanding stability. nih.govresearchgate.net

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm (which highlights close contacts), electrostatic potential, or curvature, providing a detailed picture of the packing environment. The analysis generates 2D "fingerprint plots" that summarize the contribution of different types of atomic contacts (e.g., H···H, O···H, C···H) to the total crystal packing. nih.govresearchgate.net This method allows for a detailed quantitative comparison of the packing motifs in different crystalline materials. nih.gov

| Interaction Type | Description | Typical Computational Analysis Method | Key Findings from Modeling |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H) and an electronegative atom (e.g., O in NO₂). psu.edu | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, DFT energy calculations. nih.gov | Determination of bond strength, geometry, and role in forming primary structural motifs. rsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT with dispersion correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT). | Quantification of stacking energy and preferred orientation (e.g., parallel-displaced vs. T-shaped). rsc.org |

| van der Waals Forces | Weak, non-specific dispersion and repulsion forces between all atoms. | Molecular Dynamics (MD) simulations, Hirshfeld Surface Analysis. researchgate.net | Contribution to overall crystal density and packing efficiency; visualized as surfaces and fingerprint plots. |

Research Applications and Advanced Functional Materials of 2,4 Diamino 1,3 Dinitrobenzene

Role as a Chemical Synthesis Intermediate

The reactivity of its amino and nitro groups makes 2,4-Diamino-1,3-dinitrobenzene a valuable precursor in various organic syntheses.

Precursor in Organic Synthesis

This compound serves as a key starting material in the synthesis of a range of organic molecules, including dyes, pigments, and biologically active compounds. ontosight.aiguidechem.com The amino groups can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, while the nitro groups can be reduced to amino groups using catalysts like palladium on carbon or Raney nickel. This dual reactivity allows for extensive chemical modifications.

For instance, it is an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its derivatives are also utilized in hair dyeing compositions, where in combination with other precursors, they can produce a range of colors. google.com The synthesis of related compounds, such as 2,4-diamino-1,3-dimethoxybenzene, often starts from the nitration of a substituted benzene (B151609) ring followed by reduction, highlighting the importance of the dinitro-diamino benzene core in accessing a variety of structures. google.com

Building Block for Complex Aromatic Systems

The structure of this compound is foundational for constructing more complex aromatic systems, most notably benzimidazoles. Benzimidazoles are a class of heterocyclic compounds with significant therapeutic applications. ijfmr.com The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. ijfmr.comorganic-chemistry.org

While direct condensation with this compound presents challenges due to the deactivating effect of the nitro groups, its reduced form, 1,2,3,4-tetraaminobenzene, is a prime candidate for forming benzimidazole (B57391) rings. The synthesis of benzimidazoles can be achieved through various methods, including one-pot procedures that involve the reduction of a dinitroaniline followed by cyclization. organic-chemistry.orgresearchgate.net For example, the reduction of dinitrobenzene derivatives to diaminobenzene is a key step in producing the necessary precursors for benzimidazole synthesis. researchgate.net The versatility of this approach allows for the creation of a wide array of substituted benzimidazoles with diverse functionalities. rsc.org

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them valuable in the field of materials science, from high-energy materials to advanced polymers.

Energetic Material Precursor or Derivative Development

Dinitrobenzene derivatives are crucial precursors in the synthesis of energetic materials. One of the most notable is 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a highly thermostable and insensitive explosive. researchgate.net The synthesis of TATB can proceed through various routes, often involving the amination of a trinitrobenzene derivative. nih.govosti.gov

While not a direct precursor in the most common industrial synthesis of TATB, the structural motif of a dinitro-diamino benzene is conceptually related. The synthesis of TATB often starts from materials like 1,3,5-trichlorobenzene (B151690) or phloroglucinol, which are nitrated and subsequently aminated. osti.govimemg.org The study of related diaminotrinitrobenzene (B3050523) compounds provides insight into the properties and synthesis of these high-energy materials. ontosight.ai The development of new synthetic routes to TATB and similar insensitive high explosives is an active area of research, with some methods exploring the amination of activated nitroaromatic compounds. nih.govgoogle.com

Polymer Synthesis and Functionalization

This compound derivatives are important monomers for the synthesis of high-performance polymers such as aromatic polyamides and poly(amide-imide)s. ntu.edu.twntu.edu.tw These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. psu.edu

The synthesis of these polymers often begins with a dinitro compound, such as 1-fluoro-2,4-dinitrobenzene, which is reacted with an amine to introduce desired side groups. The nitro groups are then reduced to amino groups to create a diamine monomer. ntu.edu.twresearchgate.net This diamine monomer can then be polymerized with a dicarboxylic acid or its derivative to form the final polymer. ntu.edu.twresearchgate.net

For example, novel aromatic polyamides with pendent diphenylamino or carbazolyl groups have been synthesized from diamines derived from 1-fluoro-2,4-dinitrobenzene. ntu.edu.tw These polymers exhibit high thermal stability and good solubility in organic solvents, making them suitable for casting into flexible and tough films. ntu.edu.twntu.edu.tw Similarly, poly(amide-imide)s with high glass transition temperatures and thermal stability have been prepared using diamine monomers derived from the same precursor. ntu.edu.twresearchgate.netepa.govrsc.orgelsevierpure.com

The properties of the resulting polymers can be tailored by the choice of the diamine and the dicarboxylic acid comonomers. mdpi.comscirp.org

Ligand Design in Coordination Chemistry

The amino groups of this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. The coordinating ability of aromatic diamines is influenced by the position of the amino groups on the benzene ring. academie-sciences.fr

While the direct coordination chemistry of this compound is not extensively documented, related phenylenediamine derivatives are known to form complexes with various transition metals. academie-sciences.frresearchgate.net The presence of both amino and nitro groups can influence the electronic properties of the resulting metal complexes. For example, the electron-withdrawing nitro group in related benzimidazole ligands can affect the stability and catalytic activity of their metal complexes. nih.gov

The study of related systems, such as 1,2,4-triamino-5-nitrobenzene, shows that these types of ligands can coordinate to metal centers like nickel. academie-sciences.fr The design of ligands based on functionalized diaminobenzene structures is an area of interest for developing new catalysts and materials with specific electronic and magnetic properties. researchgate.net

Analytical and Separation Methodologies

The accurate detection and separation of this compound and related nitroaromatic compounds are crucial for environmental assessment and for ensuring the purity of materials. Various analytical techniques, particularly chromatography, are employed for this purpose.

Chromatographic Resolution Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds, including isomers of dinitrobenzene. The US Environmental Protection Agency (EPA) Method 8330B outlines a standard procedure for the analysis of nitroaromatics and nitramines in water, soil, and sediment samples by HPLC with UV detection. epa.gov This method is designed for the trace analysis of explosive residues and can be adapted for various sample concentrations. epa.gov

The separation of closely related nitroaromatic compounds can be challenging due to their structural similarities. chromatographyonline.com However, specialized chromatographic columns and conditions can achieve effective resolution. For instance, ZirChrom-CARB columns have been shown to separate a mixture of eleven nitroaromatic compounds in under four minutes at an elevated temperature of 125 °C. chromatographyonline.com Reversed-phase HPLC methods using C8 or C18 columns are also commonly employed. epa.govresearchgate.net The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. epa.gov For complex mixtures, gradient elution systems and the use of ion-pair reagents can improve separation. researchgate.netmontana.edu Temperature is another critical parameter that can be optimized to enhance peak resolution and reduce retention times. researchgate.netmontana.edu

To ensure the accurate identification of compounds, a confirmation analysis on a second, different chromatographic column (e.g., a CN or Phenylhexyl column) is often recommended. epa.gov In addition to UV detection, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides a high degree of sensitivity and specificity for the identification of nitroaromatic compounds and their degradation products. nih.govnih.gov

Table 1: Chromatographic Methods for Nitroaromatic Compound Analysis

| Analytical Method | Column Type | Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 | Methanol/Water or Acetonitrile/Water | UV (254 nm and 210 nm) | Trace analysis of explosives in environmental samples epa.gov |

| HPLC | ZirChrom-CARB | Not specified | Not specified | Fast separation of 11 nitroaromatic compounds chromatographyonline.com |

| RP-HPLC | Supelcosil LC-8 | Gradient elution | Diode Array Detection (DAD) | Separation of TNT metabolites and EPA Method 8330 explosives researchgate.netmontana.edu |

| LC-MS | Not specified | Not specified | Mass Spectrometry | Identification of nitroaromatic compounds in environmental samples nih.govnih.gov |

Advanced Analytical Probe Development

While there is limited information on the use of this compound itself as a building block for advanced analytical probes, research has been conducted on the development of probes for the detection of related dinitrobenzene compounds. These probes often utilize fluorescence or electrochemical methods.

Fluorescent probes have been designed for the selective and sensitive detection of specific analytes. For example, fluorescent probes based on a dinitrobenzene ether scaffold have been synthesized for the "turn-on" detection of hydrogen sulfide (B99878) (H₂S). nih.gov These probes exhibit a significant increase in fluorescence intensity upon reaction with H₂S, allowing for its quantification with low detection limits. nih.gov

Electrochemical sensors represent another promising approach for the detection of nitroaromatic compounds. The nitro groups in these compounds can be electrochemically reduced, providing a basis for their detection. mdpi.com Sensors have been developed using various electrode materials, including glassy carbon, platinum, and gold. mdpi.com More recently, oxide-free silicon (Si-H) electrodes have been shown to irreversibly detect dinitrobenzene, offering a potential platform for sensor development with a lower limit of detection compared to traditional methods. mdpi.com

Table 2: Examples of Advanced Analytical Probes for Dinitrobenzene and Related Compounds

| Probe Type | Analyte | Principle of Detection | Key Features |

|---|---|---|---|

| Fluorescent Probe | Hydrogen Sulfide (H₂S) | "Turn-on" fluorescence upon reaction with H₂S | High selectivity and sensitivity nih.gov |

| Electrochemical Sensor | Dinitrobenzene (DNB) | Irreversible electrochemical reduction | Low limit of detection on Si-H electrodes mdpi.com |

Environmental Transformation Pathways and Degradation Research of 2,4 Diamino 1,3 Dinitrobenzene

Abiotic Degradation Studies

The breakdown of 2,4-Diamino-1,3-dinitrobenzene in the environment, without the involvement of living organisms, is primarily driven by light, water, and oxidative agents.

Photolysis Mechanisms and Products

Photolysis, the decomposition of molecules by light, is a significant degradation pathway for nitroaromatic compounds. While direct photolysis data for this compound is limited, studies on analogous compounds like 2,4-dinitrotoluene (B133949) (DNT) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) provide valuable insights. The photolysis of DNT follows pseudo-first-order kinetics and is influenced by the surrounding medium. researchgate.net For instance, the presence of humic acids and salt can sensitize and accelerate the photolytic degradation of DNT. researchgate.net

Research on TATB reveals that under simulated sunlight and UV irradiation, it undergoes transformation to form various products. mdpi.comsemanticscholar.org The major transformation product is often a mono-benzofurazan derivative. mdpi.comsemanticscholar.org Under simulated sunlight, minor products such as the aci-nitro form of TATB and 3,5-diamino-2,4,6-trinitrophenol (B8651304) have been detected. mdpi.comsemanticscholar.org Conversely, UV light exposure can lead to the formation of 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-triamino-2,4-dinitrobenzene, and a mono-benzofuroxan. mdpi.comsemanticscholar.org These findings suggest that the photolytic pathway of this compound likely involves complex rearrangements and reactions influenced by the specific light conditions.

Hydrolysis Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another potential abiotic degradation route. The rate of hydrolysis for many dinitrotoluene isomers is generally considered negligible under normal environmental conditions. cdc.gov However, under specific conditions, such as in alkaline solutions, hydrolysis can be accelerated. mdpi.comsemanticscholar.org For example, studies on TATB have shown that it can hydrolyze to 3,5-diamino-2,4,6-trinitrophenol, a reaction that is enhanced in alkaline environments. mdpi.comsemanticscholar.org Research on 2,4-dinitroanisole (B92663) (DNAN) has also demonstrated that its degradation can be facilitated by surface-promoted hydrolysis on pyrogenic carbonaceous matter, even at neutral pH. researchgate.net

Oxidation Processes

Oxidation processes contribute to the transformation of nitroaromatic compounds in the environment. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, research on similar compounds indicates that oxidation of the amino groups can occur. The reduction of nitro groups to amino groups is a common transformation, and subsequent oxidation of these newly formed amino groups can be a part of the degradation pathway. The interaction with oxidizing agents, potentially present in soil and water, can lead to further transformation of the molecule.

Biotransformation Research

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biotransformation of this compound and related compounds has been a subject of significant research.

Microbial Degradation Mechanisms

The microbial degradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways. researchgate.netsemanticscholar.org The reductive pathway is more common and involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. researchgate.netnih.gov This process is often mediated by nitroreductase enzymes produced by a variety of microorganisms. researchgate.net

Several bacterial and fungal species have demonstrated the ability to transform dinitrotoluenes. For instance, the fungus Phanerochaete chrysosporium can degrade 2,4-DNT under ligninolytic conditions. cdc.govnih.gov Bacteria such as Pseudomonas aeruginosa and Clostridium acetobutylicum have also been shown to reduce the nitro groups of DNTs. cdc.gov The biotransformation can sometimes lead to complete mineralization, where the compound is broken down into simpler inorganic molecules like carbon dioxide. cdc.gov

Intermediates and Metabolites in Environmental Systems

The biotransformation of dinitrotoluenes results in the formation of various intermediates and metabolites. In the reductive pathway of 2,4-DNT, the primary intermediates are 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.govresearchgate.net Further reduction leads to the formation of 2,4-diaminotoluene. cdc.govresearchgate.net

Acetylation of the amino groups is another observed metabolic step, leading to the formation of compounds like 4-acetamide-2-nitrotoluene and 2-acetamide-4-nitrotoluene. cdc.gov In some cases, condensation of hydroxylamino intermediates can form highly recalcitrant azoxy compounds. nih.gov The specific metabolites formed can depend on the microbial species involved and the environmental conditions.

Below is a table summarizing the key intermediates and metabolites identified in the degradation of related dinitro- and diamino-aromatic compounds:

| Precursor Compound | Transformation Pathway | Key Intermediates and Metabolites |

| 2,4-Dinitrotoluene (DNT) | Microbial Reduction | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene |

| 2,4-Dinitrotoluene (DNT) | Microbial Metabolism | 4-Acetamide-2-nitrotoluene, 2-Acetamide-4-nitrotoluene |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Photolysis (Simulated Sunlight) | Mono-benzofurazan, aci-nitro form of TATB, 3,5-Diamino-2,4,6-trinitrophenol |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Photolysis (UV Light) | 1,3,5-Triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-Triamino-2,4-dinitrobenzene, Mono-benzofuroxan |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Hydrolysis | 3,5-Diamino-2,4,6-trinitrophenol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diamino-1,3-dinitrobenzene, and how can side reactions be minimized?

- Methodology : Nitration and reduction sequences are critical. Start with controlled nitration of benzene derivatives using mixed acids (HNO₃/H₂SO₄) at 80–100°C to introduce nitro groups selectively. Subsequent reduction of specific nitro groups to amino groups requires careful selection of reducing agents (e.g., catalytic hydrogenation with Pd/C or Sn/HCl) to avoid over-reduction. Monitor reaction progress via TLC or HPLC to detect intermediates like 1,3-dinitrobenzene derivatives .

- Key Consideration : Steric and electronic effects influence nitro group reactivity; use substituent-directed nitration strategies to achieve regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

Chromatography : HPLC with UV detection (λ = 254 nm) to separate and quantify byproducts.

Spectroscopy : FT-IR for nitro (1520–1350 cm⁻¹) and amino (3400–3300 cm⁻¹) group identification; ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting).

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) in fume hoods due to potential mutagenicity .

- Store in airtight containers at 2–8°C to prevent decomposition; avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can this compound be applied in designing electrochemical sensors for amino group detection?

- Experimental Design : Functionalize doped metal oxide nanoparticles (e.g., Co₃O₄/Yb₂O₃) with the compound to enhance redox activity. Use cyclic voltammetry (CV) in phosphate buffer (pH 7.4) to measure current response to amino-containing analytes. Calibrate against standards (e.g., glycine) for sensitivity (LOD < 0.1 µM) .

- Data Interpretation : Compare oxidation peaks (~0.5 V vs. Ag/AgCl) to distinguish primary vs. secondary amines .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Approach :

Controlled Experiments : Perform kinetic studies in buffered solutions (pH 2–12) to track amino group protonation/deprotonation effects on electrophilic substitution.

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for nitro displacement reactions at different pH levels .

- Case Study : Conflicting nitration rates may arise from solvent polarity; replicate experiments in aprotic (DMSO) vs. protic (H₂O) media .

Q. How does this compound perform as a monomer in heat-resistant polymer synthesis?

- Synthesis Protocol :

Polycondensation : React with formaldehyde or epoxides under reflux to form crosslinked networks.

Characterization : TGA (>300°C decomposition) and DSC (glass transition temperature, Tg) to assess thermal stability .

- Comparison : Copolymerize with melamine to enhance flame retardancy; evaluate tensile strength via ASTM D638 .

Methodological Challenges & Solutions

Q. What techniques quantify trace byproducts in this compound synthesis?

- Advanced Analytics :

- GC-MS : Detect volatile intermediates (e.g., nitroso derivatives) with DB-5MS columns.

- XRD : Identify crystalline impurities (e.g., unreacted dinitro precursors) .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Software : Utilize Reaxys or PISTACHIO databases to mine analogous reactions. Apply QSPR models to predict substituent effects on reaction rates .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.